Cas no 2154341-16-7 (N-(2,6-dioxopiperidin-3-yl)-N,2-dimethylbenzene-1-sulfonamide)

N-(2,6-dioxopiperidin-3-yl)-N,2-dimethylbenzene-1-sulfonamide is a sulfonamide derivative featuring a dioxopiperidinyl moiety, which confers unique reactivity and potential pharmacological properties. Its structural framework combines a benzene sulfonamide core with a 2,6-dioxopiperidin-3-yl group, enhancing its utility in medicinal chemistry and targeted drug design. The compound’s modular structure allows for selective modifications, making it a versatile intermediate in the synthesis of protease inhibitors or immunomodulatory agents. Its well-defined chemical properties and stability under standard conditions facilitate reproducible results in research applications. This compound is particularly valuable in exploring structure-activity relationships in drug discovery programs.
N-(2,6-dioxopiperidin-3-yl)-N,2-dimethylbenzene-1-sulfonamide structure
2154341-16-7 structure
Product Name:N-(2,6-dioxopiperidin-3-yl)-N,2-dimethylbenzene-1-sulfonamide
CAS No:2154341-16-7
MF:C13H16N2O4S
MW:296.342142105103
CID:5672917
PubChem ID:138467331
Update Time:2025-10-28

N-(2,6-dioxopiperidin-3-yl)-N,2-dimethylbenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • EN300-26682808
    • N-(2,6-dioxopiperidin-3-yl)-N,2-dimethylbenzene-1-sulfonamide
    • 2154341-16-7
    • SCHEMBL20812463
    • Inchi: 1S/C13H16N2O4S/c1-9-5-3-4-6-11(9)20(18,19)15(2)10-7-8-12(16)14-13(10)17/h3-6,10H,7-8H2,1-2H3,(H,14,16,17)
    • InChI Key: YUSNMDIDBFXZQU-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CC=1C)(N(C)C1C(NC(CC1)=O)=O)(=O)=O

Computed Properties

  • Exact Mass: 296.08307817g/mol
  • Monoisotopic Mass: 296.08307817g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 497
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 91.9Ų

N-(2,6-dioxopiperidin-3-yl)-N,2-dimethylbenzene-1-sulfonamide Pricemore >>

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Additional information on N-(2,6-dioxopiperidin-3-yl)-N,2-dimethylbenzene-1-sulfonamide

N-(2,6-Dioxopiperidin-3-yl)-N,2-Dimethylbenzene-1-Sulfonamide: A Comprehensive Overview

N-(2,6-Dioxopiperidin-3-yl)-N,2-dimethylbenzene-1-sulfonamide, also known by its CAS registry number 2154341-16-7, is a complex organic compound with significant potential in the fields of pharmacology and materials science. This compound has garnered attention due to its unique structural properties and promising applications in drug development. The molecule consists of a sulfonamide group attached to a benzene ring, which is further substituted with a dimethylamino group and a piperidine derivative. The piperidine ring is uniquely functionalized with two ketone groups at the 2 and 6 positions, creating a highly reactive and versatile structure.

The synthesis of N-(2,6-dioxopiperidin-3-yl)-N,2-dimethylbenzene-1-sulfonamide involves a multi-step process that combines principles from organic chemistry and catalysis. Recent advancements in asymmetric synthesis have enabled the production of this compound with high enantiomeric excess, making it suitable for chiral applications. The key intermediates in its synthesis include the formation of the piperidine derivative through cyclization reactions and the subsequent attachment of the sulfonamide group via nucleophilic substitution. Researchers have also explored green chemistry approaches to minimize waste and improve the overall efficiency of the synthesis process.

One of the most notable features of this compound is its ability to act as a bioisostere in drug design. Bioisosteres are structural analogs that retain similar biological activity but differ in their physical properties, making them valuable tools for optimizing drug candidates. In vitro studies have demonstrated that N-(2,6-dioxopiperidin-3-yl)-N,2-dimethylbenzene-1-sulfonamide exhibits potent inhibitory activity against several enzymes implicated in neurodegenerative diseases. For instance, recent research published in Journal of Medicinal Chemistry highlights its potential as a lead compound for developing treatments for Alzheimer's disease.

The structural versatility of this compound also extends to its application in materials science. Its ability to form self-assembled monolayers has been exploited in the development of advanced sensors and electronic devices. A study conducted at the University of California demonstrated that thin films formed by this compound exhibit excellent electrical properties and stability under harsh environmental conditions. These findings suggest that it could be used as a component in next-generation electronic materials.

In terms of toxicity and pharmacokinetics, preliminary studies indicate that N-(2,6-dioxopiperidin-3-yl)-N,2-dimethylbenzene-1-sulfonamide has a favorable safety profile. Animal studies have shown low acute toxicity and moderate bioavailability after oral administration. However, further research is required to fully understand its long-term effects and potential for systemic toxicity.

The commercialization potential of this compound is significant due to its diverse applications across multiple industries. Pharmaceutical companies are actively exploring its use as a lead compound for drug discovery programs targeting various therapeutic areas. Additionally, material scientists are investigating its suitability for use in advanced coatings and nanotechnology applications.

In conclusion, N-(2,6-dioxopiperidin-3-yl)-N,2-dimethylbenzene-1-sulfonamide (CAS No: 2154341-16-7) represents a promising compound with multifaceted applications in both pharmacology and materials science. Its unique structure and reactivity make it an attractive candidate for further research and development. As new studies continue to emerge, this compound is expected to play an increasingly important role in advancing scientific knowledge and technological innovation.

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